molecular formula C3H6OS B080886 Thietane 1-oxide CAS No. 13153-11-2

Thietane 1-oxide

Cat. No.: B080886
CAS No.: 13153-11-2
M. Wt: 90.15 g/mol
InChI Key: GINSRDSEEGBTJO-UHFFFAOYSA-N
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Description

Thietane 1-oxide, also known as trimethylene sulfoxide or thietane S-oxide, is a four-membered sulfur-containing heterocycle with the molecular formula C₃H₆OS. This compound is characterized by a three-carbon ring with a sulfur atom and an oxygen atom bonded to the sulfur. This compound is known for its unique ring strain and reactivity, making it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane 1-oxide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peracids, hydrogen peroxide in acetic acid.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: Thietane 1,1-dioxide.

    Reduction: Thietane or other sulfur-containing derivatives.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of thietane 1-oxide involves its reactivity due to ring strain and the presence of the sulfoxide group. The sulfur atom in the ring can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

IUPAC Name

thietane 1-oxide
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InChI

InChI=1S/C3H6OS/c4-5-2-1-3-5/h1-3H2
Source PubChem
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InChI Key

GINSRDSEEGBTJO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CS(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6OS
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DSSTOX Substance ID

DTXSID10157099
Record name Thietane, 1-oxide (9CI)
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Molecular Weight

90.15 g/mol
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Physical Description

Melting point = 31.5 deg C; [ChemIDplus]
Record name 1,3-Propanesulfone
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CAS No.

13153-11-2
Record name Trimethylene sulfoxide
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Record name Thietane oxide
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Record name Thietane 1-oxide
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Record name Thietane, 1-oxide (9CI)
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Record name 1lambda4-thietan-1-one
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Record name THIETANE OXIDE
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Q & A

Q1: What is the structure of thietane 1-oxide, and what are its key spectroscopic characteristics?

A1: this compound is a four-membered heterocycle containing one sulfur atom and one oxygen atom. The oxygen atom is bonded to the sulfur, forming a sulfoxide group. Its molecular formula is C3H6OS, and its molecular weight is 90.14 g/mol.

  • Carbon-13 NMR: The chemical shifts of the α- and β-carbon atoms in thietane 1-oxides are sensitive to the nature of the substituents on the ring. This allows for the differentiation of cis and trans isomers, as the β-carbon atom in the trans isomer experiences a greater downfield shift. []
  • Computational NMR: DFT geometry optimizations and GIAO NMR calculations can be used to predict the NMR spectra of this compound stereoisomers, aiding in structure determination. []

Q2: How can this compound be functionalized, and what is the stereochemical outcome?

A2: this compound can be functionalized through a lithiation/electrophilic trapping sequence. [, ] This process involves deprotonation of the this compound at the C2 position using a strong base like LDA, followed by reaction with an electrophile. This method allows for the synthesis of both mono (C2 substituted) and doubly (C2, C4 disubstituted) functionalized thietanes. The lithiation step is stereoselective, and the overall process can be used to introduce substituents with control over stereochemistry at the C2 and C4 positions. []

Q3: What are some interesting chemical transformations involving this compound?

A3: this compound can undergo thermal decomposition to yield acrolein via the intermediate 3-mercaptopropanal. [] This process involves the loss of hydrogen sulfide and is believed to proceed through a 1,2-oxathiolane intermediate, which is in equilibrium with this compound. []

Q4: How stable is this compound under different conditions?

A4: The stability of this compound is influenced by the nature and position of substituents on the ring. For example, 3-substituted thietane 1-oxides can undergo equilibration between cis and trans isomers, with the equilibrium position being influenced by the substituent. []

Q5: Are there any computational studies investigating this compound derivatives?

A5: Yes, computational chemistry has been employed to study this compound derivatives. For example, DFT calculations have been used to investigate the conformational preferences of 3-substituted thietane 1-oxides. [] These studies help to understand the structural features and reactivity of these compounds.

Q6: What analytical techniques are typically used to characterize and study this compound and its derivatives?

A6: Several analytical methods are employed for studying this compound and its derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable tools for structural elucidation and conformational analysis. [, ]
  • X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline this compound derivatives. []

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